Sodium valproate
Vue d'ensemble
Description
Sodium Valproate, also known as valproic acid, is primarily used to treat epilepsy and bipolar disorder and to prevent migraine headaches . It is useful for the prevention of seizures in those with absence seizures, partial seizures, and generalized seizures . It can be given intravenously or by mouth .
Synthesis Analysis
Sodium valproate can be synthesized by dissolving diethyl malonate and 1-bromo-n-propane, slowly adding the obtained mixture in the ethanol solution of sodium ethoxide at 40-80 DEG C, heating to reflux for 3 hours . The introduction of benzoyl and phenyl groups to the molecule is a useful derivatization, which enables the creation of detectable chromophores for HPLC analysis for pharmaceutical dosages as well as biological systems .Molecular Structure Analysis
Sodium valproate has a molecular formula of C8H15NaO2 and an average mass of 166.193 Da .Chemical Reactions Analysis
Sodium valproate was derivatized by the addition of a chromophore to its structure by introducing a methyl benzoyl or a phenyl group . Trichlorophenol and 2-hydroxyacetophenone were used to introduce phenyl and benzoyl groups to valproic acid, respectively .Physical And Chemical Properties Analysis
Sodium valproate has a molar mass of 144.214 g·mol −1 . The drug is rapidly absorbed after oral administration, reaching peak blood levels within 1 to 4 hours .Applications De Recherche Scientifique
Neurology: Treatment of Epilepsy
Sodium Valproate is widely used in the field of neurology, particularly for the treatment of epilepsy . It is administered to patients suffering from refractory epilepsy . The drug is either given alone or in combination with Topiramate . The method of application involves systematic administration of the drug and monitoring the patient’s response . The results have shown that Sodium Valproate can effectively manage seizures in patients with refractory epilepsy .
Psychiatry: Treatment of Bipolar Disorder
In psychiatry, Sodium Valproate is used for the maintenance treatment of bipolar disorders . An individualized medication model based on machine learning and deep learning techniques has been developed to balance the efficacy and adverse events of Sodium Valproate treatment . The model uses variables like VPA TDM value, antipsychotics, and indirect bilirubin to predict the daily dose of Sodium Valproate . The results have shown good prediction ability, providing guidance for clinicians to propose the optimal medication regimen .
Neurobiology: Study of Behavioral Changes in Mice
Sodium Valproate is used in neurobiology to study behavioral changes in Balb/c mice . The method involves administering a single dose of Sodium Valproate through subcutaneous injection . Behavioral tests are then conducted on the mice, and blood samples are collected for quantification of neurotransmitters . The results indicate that Sodium Valproate changes specific brain cell populations in Balb/C mice, leading to behavioral changes .
Cardiology: Study of Cardiac Function in Status Epilepticus
Sodium Valproate is used in cardiology to study its effect on cardiac function in new cases with status epilepticus . The method involves administering Sodium Valproate treatment for 6 months and examining the cardiac index . The results of this application are not explicitly mentioned in the source .
Oncology: Potential Use in Cancer Treatment
Sodium Valproate is being explored for its potential use in cancer treatment . While the specific methods of application and experimental procedures are not detailed in the source, it is suggested that Sodium Valproate’s mechanism of action could be beneficial in cancer treatment .
Virology: Potential Use in HIV Polytherapies
Sodium Valproate is also being investigated for its potential use in HIV polytherapies . The specific methods of application and experimental procedures are not detailed in the source, but it is suggested that Sodium Valproate could play a role in HIV treatment .
Oncology: Epigenetic Reprogramming in Oral Epithelial Dysplasia
Sodium Valproate is being investigated for its potential use in the epigenetic reprogramming of high-risk oral epithelial dysplasia . The SAVER trial is a phase IIb open-label, randomised control trial of Sodium Valproate as a chemopreventive agent in patients with high-risk oral epithelial dysplasia . The aim of the trial is to gather preliminary evidence of the clinical and biological effects of Sodium Valproate upon oral epithelial dysplasia .
Pharmacology: Individualized Medication Model for Bipolar Disorder
An individualized medication model of Sodium Valproate for patients with bipolar disorder has been developed based on machine learning and deep learning techniques . The model uses variables like VPA TDM value, antipsychotics, and indirect bilirubin to predict the daily dose of Sodium Valproate . The results have shown good prediction ability, providing guidance for clinicians to propose the optimal medication regimen .
Virology: Potential Use in HIV Polytherapies
Sodium Valproate is also being investigated for its potential use in HIV polytherapies . While the specific methods of application and experimental procedures are not detailed in the source, it is suggested that Sodium Valproate could play a role in HIV treatment .
Teratology: Study of Teratogenic Effects
Sodium Valproate is used in the field of teratology to study its teratogenic effects . The drug is administered to pregnant women with epilepsy, and the potential teratogenic effects on the fetus are studied . The results have shown that Sodium Valproate can cause fetal abnormalities, warranting further investigation .
Alzheimer’s Disease Treatment
Sodium Valproate is being explored for its potential use in the treatment of Alzheimer’s disease . While the specific methods of application and experimental procedures are not detailed in the source, it is suggested that Sodium Valproate’s mechanism of action could be beneficial in Alzheimer’s disease treatment .
Migraine Prophylaxis
Sodium Valproate is used in the prophylaxis of migraine . The drug is administered to patients suffering from migraines to prevent the onset of attacks . The results have shown that Sodium Valproate can effectively manage migraines in patients .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
sodium;2-propylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQFSUDEHCCHBT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037072 | |
Record name | Sodium valproate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium valproate | |
CAS RN |
1069-66-5 | |
Record name | Valproate sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium valproate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium valproate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALPROATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VOM6GYJ0D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.